molecular formula C16H12O5 B1683318 Wogonin CAS No. 632-85-9

Wogonin

Cat. No. B1683318
CAS RN: 632-85-9
M. Wt: 284.26 g/mol
InChI Key: XLTFNNCXVBYBSX-UHFFFAOYSA-N
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Description

Wogonin is an O-methylated flavone, a type of flavonoid-like chemical compound. It is found in Scutellaria baicalensis and is one of the active ingredients of Sho-Saiko-To, a Japanese herbal supplement . The glycosides of wogonin are known as wogonosides .


Synthesis Analysis

An efficient synthesis of wogonin from benzene-1,3,5-triol as a starting material via seven steps with a total yield of 58% has been reported .


Molecular Structure Analysis

Wogonin has been found to exhibit diverse biological activities such as anti-cancer, anti-inflammation, and treatment of bacterial and viral infections . The molecular mechanisms of how Wogonin mediates the cellular signal pathways and immune responses have been discussed .


Chemical Reactions Analysis

Wogonin acts as an inhibitor of inflammation mediators produced by macrophages, lymphocytes, microglia, and endothelial cells. It also serves as a reactive oxygen species (ROS) scavenger .


Physical And Chemical Properties Analysis

Wogonin is a flavonoid with a relative molecular weight of 284.26 and a molecular formula of C16H12O5 .

Scientific Research Applications

Therapeutic and Pharmacological Benefits

Wogonin, a major bioactive compound found in the root of Scutellaria baicalensis, a traditional Chinese herbal medicine, has been extensively studied for its diverse biological activities. Research highlights wogonin's potential as a therapeutic adjuvant for various conditions. It has shown significant anti-viral, anti-inflammatory, neuroprotective, anxiolytic, and anticonvulsant properties. Studies have explored wogonin's mechanisms of action, revealing its ability to mediate cellular signaling pathways and immune responses, making it valuable in multiple therapeutic applications (Huynh et al., 2020).

Anti-Cancer Properties

Wogonin's anti-cancer capabilities have attracted attention due to its ability to target various cell signaling pathways across different types of cancers. It has been found to affect pathways such as Wnt/β-catenin, JAK/STAT, VEGF/VEGFR, and TRAIL-driven apoptotic pathways, highlighting its broad spectrum of action against oncogenic signaling cascades. This has opened up new avenues for using wogonin in cancer prevention, treatment, and in overcoming drug resistance, though the regulation of non-coding RNAs by wogonin remains a gap in current research (Butt et al., 2021).

Pharmacokinetics and Biological Activities

Further research into wogonin's chemistry and pharmacokinetic profile has been encouraged by its demonstrated anti-inflammatory, antioxidant, cytotoxic, neuroprotective, antidiabetic, and antiviral effects. Despite these promising results, there's a noted lack of studies on the toxicity profile of wogonin, highlighting the need for more comprehensive research to establish its safety and the maximal tolerable dose for clinical application (Hassanin et al., 2019).

Safety And Hazards

Wogonin is considered toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It is advised that handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Recent advances in Wogonin’s bioactivities and molecular mechanisms of action, as well as potential therapeutics for future therapy, have been discussed . It has been suggested that Wogonin has the potential to be an easily accessible agent for future clinical use .

properties

IUPAC Name

5,7-dihydroxy-8-methoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-15-12(19)7-10(17)14-11(18)8-13(21-16(14)15)9-5-3-2-4-6-9/h2-8,17,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTFNNCXVBYBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212557
Record name Wogonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Wogonin

CAS RN

632-85-9
Record name Wogonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=632-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Wogonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Wogonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WOGONIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POK93PO28W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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